N-benzyl-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide

Antitubercular activity M. tuberculosis H37Rv MIC comparison

N-Benzyl-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide (also designated ND-8454 or Compound is a bicyclic imidazo[1,2-a]pyridine-3-carboxamide that serves as the founding hit of a drug-like anti-tubercular series. The compound bears methyl groups at the 2- and 7-positions of the fused core and an N-benzyl carboxamide at the 3-position, a substitution pattern critical for its sub-micromolar potency against replicating, non-replicating, multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.

Molecular Formula C17H17N3O
Molecular Weight 279.34 g/mol
Cat. No. B10796774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide
Molecular FormulaC17H17N3O
Molecular Weight279.34 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(N2C=C1)C(=O)NCC3=CC=CC=C3)C
InChIInChI=1S/C17H17N3O/c1-12-8-9-20-15(10-12)19-13(2)16(20)17(21)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,21)
InChIKeyURVCVNNBOXIDES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2,7-Dimethyl-Imidazo[1,2-a]Pyridine-3-Carboxamide: A First-Generation Anti-Tubercular Core Scaffold with Validated Multi-Drug Resistant Activity


N-Benzyl-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide (also designated ND-8454 or Compound 1) is a bicyclic imidazo[1,2-a]pyridine-3-carboxamide that serves as the founding hit of a drug-like anti-tubercular series [1]. The compound bears methyl groups at the 2- and 7-positions of the fused core and an N-benzyl carboxamide at the 3-position, a substitution pattern critical for its sub-micromolar potency against replicating, non-replicating, multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis [1][2]. Unlike later-generation clinical candidates such as Q203 (telacebec) or ND-09759, this compound represents the minimal pharmacophore of the class and is frequently used as a reference standard in structure-activity relationship (SAR) studies, scaffold-hopping campaigns, and selectivity profiling [1][2].

Why In-Class Imidazo[1,2-a]pyridine-3-carboxamides Cannot Be Interchanged: Quantitative Differentiation of N-Benzyl-2,7-Dimethyl-Imidazo[1,2-a]Pyridine-3-Carboxamide


Although numerous 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides share a common core, even minor variations in the N-benzyl substituent, heterocyclic scaffold, or linker architecture produce order-of-magnitude shifts in anti-tubercular potency, microsomal stability, oral bioavailability, and mycobacterial selectivity [1]. For example, replacement of the simple N-benzyl group of Compound 1 with a para-substituted benzyl ether (as in ND-09759) dramatically alters murine pharmacokinetics—extending the half-life from 0.35 h (rat, iv) to 20.1 h (mouse, po)—while the imidazo[1,2-a]pyrimidine core-switch analog (Compound 10) exhibits roughly 5-fold weaker activity against M. tuberculosis H37Rv (MIC₉₀ 5.94 µM vs 1.07 µM) and introduces measurable VERO cell toxicity (IC₅₀ 89 µM) [1][3]. These quantitative disconnects mean that generic selection of any “imidazo[1,2-a]pyridine-3-carboxamide” without reference to specific substitution and core identity carries a high risk of selecting a compound with inadequate potency, poor selectivity, or unacceptable pharmacokinetics for the intended application.

Head-to-Head Quantitative Evidence for N-Benzyl-2,7-Dimethyl-Imidazo[1,2-a]Pyridine-3-Carboxamide Versus Closest Analogs


MIC₉₀ Against M. tuberculosis H37Rv: Compound 1 Matches First-Line Drugs and Outperforms the Core-Switch Analog

Compound 1 exhibits an MIC₉₀ of 1.07 µM against the drug-susceptible M. tuberculosis H37Rv reference strain (GAS media), placing it in the same potency range as the first-line drug rifampicin (MIC₉₀ ~0.05 µM) and substantially more potent than the imidazo[1,2-a]pyrimidine core-switch analog Compound 10 (MIC₉₀ 5.94 µM), representing a 5.6-fold potency advantage conferred by the imidazo[1,2-a]pyridine core [1]. An independent measurement in the patent literature reports an even lower MIC of 0.08 µg/mL (286 nM) against H37Rv, comparable to the clinical candidate PA-824 [2].

Antitubercular activity M. tuberculosis H37Rv MIC comparison Imidazopyridine SAR

MDR-TB and XDR-TB Strain Panel: Compound 1 Retains Sub-Micromolar Potency Where First-Line Drugs Fail

Compound 1 was profiled against a panel of 12 MDR and XDR clinical isolates resistant to isoniazid, rifampicin, ethambutol, streptomycin, kanamycin, and fluoroquinolones. The MIC₉₀ values ranged from 0.07 µM (MDR-HREZSKPTh and XDR-HRESPOCTh) to 2.24 µM (MDR-HRESP), with the majority of values at or below 0.28 µM [1]. In contrast, rifampicin and isoniazid were inactive against their respective resistant strains (MIC₉₀ >1 µM and >8 µM) [1]. The potency of Compound 1 against MDR-TB strains also compared favorably to the clinical candidate PA-824, whose reported MDR-TB MIC range is 0.08–0.7 µM [1].

Multi-drug resistant tuberculosis XDR-TB Drug resistance MIC₉₀ profiling

Mycobacterial Selectivity: Compound 1 Discriminates Between Tubercular and Non-Tubercular Mycobacteria

Compound 1 was screened against a panel of seven non-tubercular mycobacteria (NTM) and three representative non-mycobacterial organisms. It showed potent activity against M. bovis BCG (MIC₉₀ 0.33 µM), M. avium (1.32 µM), and M. kansasii (1.32 µM), but was inactive (MIC₉₀ >50 µM) against M. abscessus, M. chelonae, M. marinum, and M. smegmatis [1]. Additionally, Compound 1 showed no activity against Gram-positive S. aureus, Gram-negative E. coli, or the fungus C. albicans (all MIC >128 µM) [1]. This selectivity pattern differs sharply from the broad-spectrum antimycobacterial agent rifampicin, which is potent against all NTM species tested [1].

Mycobacterial selectivity Non-tuberculous mycobacteria Antimicrobial spectrum M. avium

Rat Oral Bioavailability: Compound 1 Achieves 76% F, Exceeding Three of Four Co-Evaluated Analogs

In a head-to-head in vivo pharmacokinetic evaluation in Sprague-Dawley rats (10 mg/kg po, 1 mg/kg iv), Compound 1 achieved an oral bioavailability (%F) of 76%, the highest among the four imidazo[1,2-a]pyridine-3-carboxamides tested [1]. This compares favorably to Compound 3 (43% F), Compound 4 (50% F), and Compound 6 (49% F) [1]. Compound 1 also exhibited a po Cmax of 3012 ng/mL with a Tmax of 0.25 h, and an iv half-life of 0.35 h with a clearance of 91 mL/min/kg [1]. For context, the advanced analog ND-09759 achieved a Cmax of 2.9 µg/mL and a half-life of 20.1 h in mice at 30 mg/kg po, reflecting the substantial PK optimization achieved through N-benzyl substitution beyond the simple benzyl group of Compound 1 [2].

Oral bioavailability Rat pharmacokinetics ADME Imidazopyridine PK

Aqueous Solubility: Compound 1 Exhibits 7.2-Fold Higher Solubility Than the 4-Chloro Analog (Compound 6)

Aqueous solubility is a critical parameter for in vitro assay reliability and in vivo formulation. Measured in phosphate-buffered saline (PBS) at pH 7.4, Compound 1 achieved a solubility of 181 µM, the highest among the four compounds evaluated [1]. This is 7.2-fold higher than Compound 6 (4-chloro-substituted benzyl analog, 25 µM) and approximately 1.2-fold higher than Compounds 3 and 4 (149 and 148 µM, respectively) [1]. The unsubstituted benzyl group thus provides a measurable solubility advantage over electron-withdrawing para-substituted analogs.

Aqueous solubility Physicochemical properties Formulation PBS solubility

Synthetic Accessibility: A Four-Step Route from Inexpensive Commodity Reagents Defines the Cost-of-Goods Baseline for the Class

The patent literature explicitly contrasts the synthetic simplicity of Compound 1 (ND-8454) with that of contemporary clinical anti-TB candidates. Compound 1 is prepared in four synthetic steps from 2-amino-4-picoline and ethyl-2-chloroacetoacetate—both inexpensive commodity reagents—with an overall yield of approximately 70% for the final amide coupling step [1]. The patent authors note that clinical candidates such as TMC207 (bedaquiline), PA-824 (pretomanid), OPC-67683 (delamanid), and LL-3858 are “complex compounds that are difficult and costly to manufacture,” whereas ND-8454 represents a low-cost, readily scalable alternative [1]. Related analogs such as ND-09759 require additional synthetic steps to install the 4-(4-chlorophenoxy)benzyl moiety, adding complexity and cost.

Synthetic accessibility Cost of goods Scalable synthesis Medicinal chemistry

Evidence-Backed Research and Industrial Application Scenarios for N-Benzyl-2,7-Dimethyl-Imidazo[1,2-a]Pyridine-3-Carboxamide


Reference Standard for MDR-TB and XDR-TB Drug Discovery Screening Cascades

Compound 1 serves as a well-characterized baseline comparator in M. tuberculosis drug discovery programs targeting drug-resistant strains. With MIC₉₀ values of 0.07–2.24 µM across a diverse panel of 12 MDR and XDR clinical isolates, it provides a consistent potency benchmark against which novel analogs can be measured [1]. Its demonstrated activity against strains resistant to all first-line agents (isoniazid, rifampicin, ethambutol, pyrazinamide, streptomycin) confirms that it engages a distinct molecular target, making it suitable as a control compound in target-based screening and mechanism-of-action studies [1].

Pharmacophore Baseline for Structure-Activity Relationship (SAR) Expansion and Scaffold-Hopping

As the minimal N-benzyl-substituted member of the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide class, Compound 1 defines the core pharmacophore requirements for anti-tubercular activity. Its MIC₉₀ of 1.07 µM against H37Rv and its mycobacterial selectivity profile (inactive against S. aureus, E. coli, and C. albicans at >128 µM) establish the potency and selectivity floor upon which structural elaborations build [1]. The compound has been used as a reference in scaffold-switching studies exploring 5,6-fused bicyclic heteroaromatic replacements, confirming its utility as a starting point for medicinal chemistry diversification [2].

In Vivo Pharmacokinetic Reference Compound for Oral Anti-TB Agent Development

With an oral bioavailability of 76% in rats—the highest among four co-evaluated analogs—Compound 1 is a suitable reference for benchmarking the pharmacokinetic performance of new imidazo[1,2-a]pyridine derivatives [1]. Its aqueous solubility of 181 µM in PBS (pH 7.4) facilitates formulation for oral gavage studies, and its PK parameters (po Cmax 3012 ng/mL, iv clearance 91 mL/min/kg) provide a well-defined baseline for assessing whether structural modifications improve or degrade ADME properties [1].

Selectivity Probe for Differentiating Tubercular vs. Non-Tubercular Mycobacterial Pathways

The compound's striking selectivity pattern—potent against M. tuberculosis complex (H37Rv, M. bovis BCG) and M. avium complex, but inactive against rapidly growing mycobacteria (M. abscessus, M. chelonae, M. smegmatis) at >50 µM—enables its use as a chemical probe to dissect species-specific vulnerabilities within the mycobacterial genus [1]. This selectivity profile is distinct from broad-spectrum agents like rifampicin and can be exploited in co-dosing experiments to identify synergistic or antagonistic interactions in mixed mycobacterial cultures [1].

Quote Request

Request a Quote for N-benzyl-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.